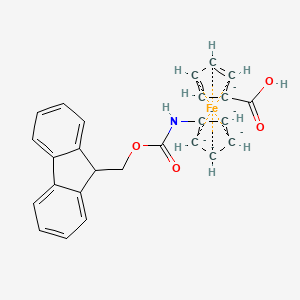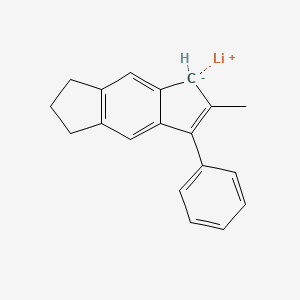
1,5,6,7-Tetrahydro- 2-methyl-3-phenyl-s-indacenyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium, commonly referred to as 1,5,6,7-TH2M-3-P-s-IL, is an organolithium compound used as a reagent in organic synthesis. It is a colorless liquid with a melting point of −70 °C and a boiling point of 25 °C. It is a highly reactive compound, which makes it an important tool for organic chemists.
Mechanism of Action
1,5,6,7-TH2M-3-P-s-IL is a highly reactive compound, and its reaction mechanism is similar to that of other organolithium compounds. It is believed to undergo a series of nucleophilic substitution reactions, in which the organolithium compound acts as a nucleophile and attacks an electrophilic center on an organic molecule. This results in the formation of a covalent bond between the organolithium compound and the organic molecule.
Biochemical and Physiological Effects
1,5,6,7-TH2M-3-P-s-IL has not been studied extensively for its biochemical and physiological effects. However, it has been proposed that it may be involved in the regulation of gene expression and in the modulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
1,5,6,7-TH2M-3-P-s-IL has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively inexpensive and readily available. However, it is also highly toxic and can be explosive if mishandled. Furthermore, it is sensitive to air and light and must be stored in an inert atmosphere.
Future Directions
1,5,6,7-TH2M-3-P-s-IL has many potential applications in the fields of organic synthesis, catalysis, and polymer science. Future research should focus on developing new synthetic methods for the synthesis of 1,5,6,7-TH2M-3-P-s-IL and its derivatives, as well as exploring its potential applications in medicine and biotechnology. Additionally, further research should be done to better understand its biochemical and physiological effects, and to develop safer and more efficient ways to use it in laboratory experiments.
Synthesis Methods
1,5,6,7-TH2M-3-P-s-IL is typically synthesized by the reaction of 1,5,6,7-tetrahydro-2-methyl-3-phenyl-s-indacene and n-butyllithium in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the compound. The reaction typically yields a product with a purity of 99%.
Scientific Research Applications
1,5,6,7-TH2M-3-P-s-IL has been widely used in the fields of organic synthesis, catalysis, and polymer science. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of organolithium compounds, including 1,3-diaryl-2-methyl-s-indacenyl-lithiums, and in the synthesis of polymers, such as poly(ethylene glycols).
properties
IUPAC Name |
lithium;6-methyl-7-phenyl-1,2,3,5-tetrahydro-s-indacen-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17.Li/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14;/h2-4,6-7,10-12H,5,8-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXWIJLVXBQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C2=CC3=C(CCC3)C=C2[CH-]1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





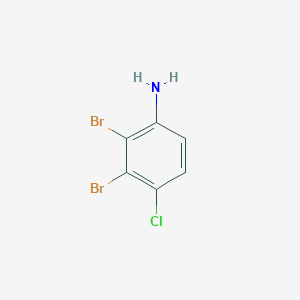



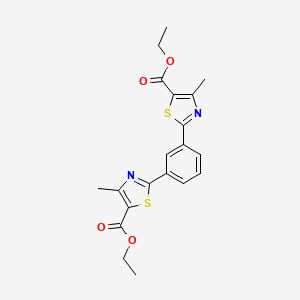

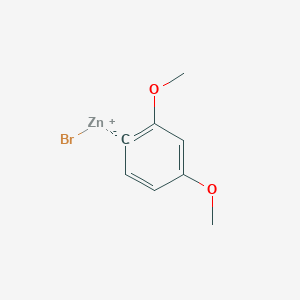
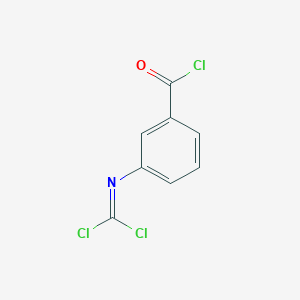
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)
